molecular formula C11H10N2O3 B13914038 Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate CAS No. 460081-26-9

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate

Cat. No.: B13914038
CAS No.: 460081-26-9
M. Wt: 218.21 g/mol
InChI Key: KOBHHWLJPMGBSV-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with an oxazole derivative in the presence of a base and a suitable solvent. The reaction conditions often include heating and stirring to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Comparison: Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

460081-26-9

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 2-pyridin-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3

InChI Key

KOBHHWLJPMGBSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=N2

Origin of Product

United States

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